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Compound of Interest

Compound Name: NSC 15364

Cat. No.: B1267512 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of VDAC1
Oligomerization
NSC 15364 is a small molecule inhibitor that directly targets the Voltage-Dependent Anion

Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2][3] The

primary mechanism of action of NSC 15364 is the prevention of VDAC1 oligomerization.[1][2]

[3] Under cellular stress conditions, such as those that trigger apoptosis or ferroptosis, VDAC1

monomers assemble into dimers, trimers, and higher-order oligomers. This process is believed

to form a large pore in the mitochondrial outer membrane, facilitating the release of pro-

apoptotic factors and contributing to mitochondrial dysfunction.[4][5] NSC 15364, by directly

interacting with VDAC1, sterically hinders this self-association, thereby maintaining VDAC1 in

its monomeric state and preserving mitochondrial integrity.[1][2][3]

This inhibitory action on VDAC1 oligomerization positions NSC 15364 as a modulator of

several critical cell death pathways, including apoptosis and ferroptosis, and has shown

relevance in neuroinflammatory contexts.

Modulation of Cell Death Pathways
Inhibition of Apoptosis
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Mitochondria play a central role in the intrinsic apoptotic pathway. A key event in this cascade is

the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-

apoptotic proteins, such as cytochrome c, into the cytosol. VDAC1 oligomerization is a critical

step in forming the pore through which these proteins are released.

By preventing VDAC1 from forming these oligomeric pores, NSC 15364 effectively inhibits the

release of cytochrome c and other pro-apoptotic factors.[4] This, in turn, prevents the activation

of the downstream caspase cascade and ultimately leads to the inhibition of apoptosis.[1][2][3]

The anti-apoptotic effect of NSC 15364 has been observed in various cell lines in response to

different apoptotic stimuli.

Suppression of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Mitochondria are a major source of reactive oxygen species (ROS), which drive this lipid

peroxidation. Recent studies have implicated VDAC1 oligomerization in the mechanisms

underlying ferroptosis.

NSC 15364 has been shown to suppress ferroptosis induced by stimuli such as cysteine

deprivation or treatment with the ferroptosis-inducing agent RSL3.[6][7] The inhibition of

VDAC1 oligomerization by NSC 15364 leads to a reduction in mitochondrial ROS accumulation

and suppresses mitochondrial membrane potential hyperpolarization, both of which are

associated with ferroptosis.[6] This suggests that VDAC1 oligomerization is a key event in

mitochondrial dysfunction during ferroptosis, and its inhibition by NSC 15364 is protective.

Quantitative Data Summary
While the literature describes the effects of NSC 15364 in a dose-dependent manner, specific

IC50 or binding affinity (Kd) values are not consistently reported across studies. The following

table summarizes the available quantitative and semi-quantitative data.
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Parameter Value/Observation Cell Context Reference

VDAC1

Oligomerization

Inhibition

Significantly

decreased by over

60%

H1299 cells [6]

Cell Viability

(Ferroptosis)

Dose-dependent

restoration of cell

viability after cysteine

deprivation

MDA-MB-231 and

HEYA8 cells
[6][8]

Lipid Peroxidation

(Ferroptosis)

Suppressed the

increase in lipid

peroxidation

Cysteine-deprived

cells
[6]

Mitochondrial ROS

(Ferroptosis)

Blocked mitochondrial

ROS accumulation

Cysteine-deprived

H1299 cells
[6]

Mitochondrial

Membrane Potential

Suppressed

hyperpolarization

Cysteine-deprived

H1299 cells
[6]

Concentration Used in

Experiments
100 µM MDA-MB-231 cells [8]

Signaling Pathway Involvement
The cGAS-STING Pathway in Neuroinflammation
In the context of Alzheimer's disease models, mitochondrial dysfunction can lead to the leakage

of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA is recognized by the

cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cGAMP.

cGAMP binds to and activates the stimulator of interferon genes (STING), leading to the

phosphorylation of TBK1 and IRF3. This signaling cascade culminates in the production of type

I interferons and other pro-inflammatory cytokines.

NSC 15364 has been shown to suppress the activation of the cGAS-STING pathway in an

Alzheimer's disease mouse model. By inhibiting VDAC1 oligomerization, NSC 15364 is

proposed to prevent the release of mtDNA into the cytosol, thereby blocking the initial trigger

for cGAS activation and the subsequent inflammatory cascade. This results in reduced levels of
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phosphorylated STING, TBK1, and IRF3, as well as downstream inflammatory mediators like

TNF-α, IL-6, and IL-1β.

Experimental Protocols
VDAC1 Oligomerization Assay (Chemical Cross-linking)
This protocol is designed to assess the oligomeric state of VDAC1 in cells treated with NSC
15364.

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with NSC
15364 at various concentrations for a predetermined duration. Include appropriate positive

(e.g., an apoptosis or ferroptosis inducer) and negative (vehicle control) controls.

Cell Harvesting and Washing: Harvest the cells by scraping, and wash them twice with

phosphate-buffered saline (PBS).

Chemical Cross-linking: Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml.

Add the membrane-permeable cross-linker ethylene glycol bis(succinimidylsuccinate) (EGS)

to a final concentration of 50-300 µM. Incubate for 15-30 minutes at 30°C.

Quenching: Stop the cross-linking reaction by adding Tris-HCl (pH 7.8) to a final

concentration of 20 mM and incubate for 5 minutes at room temperature.

Lysis and Protein Quantification: Pellet the cells by centrifugation. Lyse the cells in an

appropriate lysis buffer (e.g., NP-40 lysis buffer) and determine the protein concentration

using a standard method like the BCA assay.

SDS-PAGE and Western Blotting: Subject equal amounts of protein (e.g., 30-50 µg) to SDS-

PAGE on a 10% acrylamide gel under reducing conditions. Transfer the proteins to a PVDF

membrane and probe with a primary antibody specific for VDAC1. Use an appropriate HRP-

conjugated secondary antibody and detect the bands using an ECL substrate. VDAC1

monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.

Measurement of Mitochondrial ROS (MitoSOX Assay)
This protocol outlines the use of the MitoSOX Red reagent with flow cytometry to measure

mitochondrial superoxide levels.
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Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to

adhere. Treat the cells with NSC 15364 and/or a ROS-inducing agent.

MitoSOX Staining: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the

stock solution in pre-warmed HBSS or cell culture medium to a final working concentration of

2.5-5 µM.

Incubation: Remove the culture medium from the cells and incubate them with the MitoSOX

working solution for 15-30 minutes at 37°C, protected from light.

Washing: Gently wash the cells three times with pre-warmed PBS or HBSS.

Cell Harvesting: Detach the cells using trypsin and resuspend them in a suitable buffer for

flow cytometry (e.g., PBS with 1% FBS).

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the MitoSOX probe

with a laser at ~510 nm and detect the emission at ~580 nm (typically in the PE channel).

Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS.

Assessment of cGAS-STING Pathway Activation
(Western Blot)
This protocol describes the detection of key phosphorylated proteins in the cGAS-STING

pathway.

Cell Culture and Treatment: Culture cells and treat with NSC 15364 followed by a cGAS-

STING pathway activator (e.g., cytosolic dsDNA, cGAMP, or a relevant pathological

stimulus).

Cell Lysis and Protein Quantification: Lyse the cells in a lysis buffer containing phosphatase

and protease inhibitors. Determine the protein concentration.

SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as described for

the VDAC1 oligomerization assay.

Antibody Probing: Probe the membranes with primary antibodies specific for phosphorylated

STING (p-STING), total STING, phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated
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IRF3 (p-IRF3), and total IRF3. Use a loading control such as β-actin or GAPDH to ensure

equal protein loading.

Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate

for detection. Quantify the band intensities to determine the relative levels of protein

phosphorylation.
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Caption: Core mechanism of NSC 15364 action.
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Caption: VDAC1 oligomerization assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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